molecular formula C15H13ClN2O3 B4026157 N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide

N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide

Cat. No.: B4026157
M. Wt: 304.73 g/mol
InChI Key: UXXBDDADGXCQDJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group on the phenyl ring, along with a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide typically involves the reaction of 4-chloro-2-nitroaniline with 2-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The phenylpropanamide moiety can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Reduction: N-(4-chloro-2-aminophenyl)-2-phenylpropanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Corresponding carboxylic acids

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent biochemical reactions .

Comparison with Similar Compounds

  • N-(4-chloro-2-nitrophenyl)acetamide
  • N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide
  • N-(4-chloro-2-nitrophenyl)-2-chloroacetamide

Comparison: N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which imparts distinct chemical and biological properties. Compared to N-(4-chloro-2-nitrophenyl)acetamide, it has a bulkier structure, potentially leading to different binding affinities and reactivity. The presence of the phenyl ring in the propanamide moiety also enhances its lipophilicity, which can influence its pharmacokinetic properties .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)15(19)17-13-8-7-12(16)9-14(13)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXBDDADGXCQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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